2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide
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Overview
Description
2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with three methyl groups at positions 2, 4, and 6, and a pyridyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of 2,4,6-trimethylbenzoic acid with 5-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more efficient and cost-effective methods. One such method involves the use of ultrasonic irradiation to enhance the reaction rate and yield. In this process, the reactants are subjected to ultrasonic waves in the presence of a solid acid catalyst, such as diatomite earth immobilized with ZrCl4, which facilitates the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Nitro, halogen, or sulfonyl derivatives
Scientific Research Applications
2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridyl group.
2,4,6-Trimethyl-N-(2-pyridyl)benzamide: Similar structure but with a pyridyl group at a different position.
2,4,6-Trimethyl-N-(3-pyridyl)benzamide: Similar structure but with a pyridyl group at a different position.
Uniqueness
2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide is unique due to the specific positioning of the pyridyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
352636-96-5 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2O/c1-10-5-6-14(17-9-10)18-16(19)15-12(3)7-11(2)8-13(15)4/h5-9H,1-4H3,(H,17,18,19) |
InChI Key |
VHEHDNZSMAAZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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